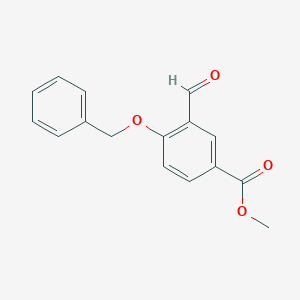

Methyl 4-(benzyloxy)-3-formylbenzoate

Beschreibung

Methyl 4-(benzyloxy)-3-formylbenzoate is a benzoate ester derivative featuring a benzyloxy group at the 4-position and a formyl group at the 3-position of the aromatic ring. Its structure combines aromatic substitution patterns with functional groups that confer distinct reactivity and physicochemical properties. The benzyloxy group enhances lipophilicity and steric bulk, while the formyl group serves as a reactive site for further derivatization, such as condensation or nucleophilic addition reactions. This compound is likely synthesized via formylation of a precursor benzoate ester or through substitution reactions involving benzyl-protected intermediates, as inferred from analogous synthetic protocols . Its applications span organic synthesis, pharmaceutical intermediates, and materials science, where its reactive aldehyde moiety enables diverse chemical transformations.

Eigenschaften

IUPAC Name |

methyl 3-formyl-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16(18)13-7-8-15(14(9-13)10-17)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHQWKDRRNMPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-3-formylbenzoate typically involves the esterification of 4-(benzyloxy)-3-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(benzyloxy)-3-formylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(benzyloxy)-3-formylbenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(Benzyloxy)-3-carboxybenzoic acid.

Reduction: Methyl 4-(benzyloxy)-3-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(benzyloxy)-3-formylbenzoate is a chemical compound with applications in various scientific research areas. Its derivatives and related compounds have been explored for uses ranging from pharmaceutical development to materials science .

Synthesis and Structure

- Synthesis of Derivatives Methyl 4-(benzyloxy)-3-formylbenzoate can be used as an intermediate in the synthesis of complex molecules. For instance, a derivative, 5-benzyloxy-3-formylbenzoic acid, has been synthesized as an aromatic platform for creating fullerene-perylenediimide (C60-PDI) dyads .

- Crystal Structure Analysis The crystal structure of a related compound, methyl 3-methoxy-4-(2-((4-methylphenyl)amino)-2-oxoethoxy)benzoate, has been determined using X-ray diffraction, providing detailed structural information .

Pharmaceutical Applications

- Inhibitory Activity Compounds incorporating benzyloxy moieties have been investigated for their inhibitory effects on enzymes such as hMAO-A and hMAO-B. Chalcones coupled to benzyloxy moieties have shown potential as inhibitors, with detailed studies conducted on kinetics, reversibility, and blood-brain barrier permeation . For example, compound B10, which contains a thiophene substituent, exhibited an IC50 value of 0.067 μM against hMAO-B .

- Antimicrobial Activity Imidazo[4,5-b]pyridines, which can be synthesized using methyl 4-(benzyloxy)-3-formylbenzoate derivatives, have demonstrated antimicrobial activity. The presence of halogens or methyl groups on these compounds can enhance their activity against various bacteria .

Material Science Applications

- Fullerene-Perylenediimide (C60-PDI) Systems Methyl 4-(benzyloxy)-3-formylbenzoate derivatives are used in the creation of C60-PDI dyads, which have applications in materials chemistry . These dyads can act as organic triplet photosensitizers for photocatalysis, photooxidation, and photodynamic therapy . They can also mimic photosynthesis . The use of a light-harvesting antenna grafted onto C60 has demonstrated efficient energy transfer from the PDI towards fullerene C60 .

Table of Applications and Related Compounds

Wirkmechanismus

The mechanism of action of Methyl 4-(benzyloxy)-3-formylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and formyl groups play a crucial role in its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The benzyloxy group in the target compound increases steric hindrance and lipophilicity compared to smaller alkoxy groups (e.g., cyclopropylmethoxy in ).

- Functional Group Reactivity : The formyl group distinguishes the target compound from hydroxy- or methoxy-substituted analogues, enabling nucleophilic additions (e.g., hydrazone formation) absent in derivatives like Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate .

- Core Structure : Triazine-containing analogues (e.g., 5l and 4i) exhibit enhanced structural complexity, likely tailored for pharmaceutical applications such as kinase inhibition .

Physicochemical Properties

- Lipophilicity : The benzyloxy group confers higher logP values compared to cyclopropylmethoxy or methoxy substituents, suggesting lower aqueous solubility .

- Molecular Weight : The target compound (270.28 g/mol) is lighter than triazine derivatives (567.35 g/mol for 5l ), impacting diffusion rates and bioavailability.

Biologische Aktivität

Methyl 4-(benzyloxy)-3-formylbenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(benzyloxy)-3-formylbenzoate belongs to the class of benzoate derivatives. Its structure can be represented as follows:

- Chemical Formula : C16H16O3

- Molecular Weight : 272.29 g/mol

The compound features a benzyloxy group and a formyl group, which contribute to its reactivity and biological activity.

Biological Activities

The biological activities of methyl 4-(benzyloxy)-3-formylbenzoate have been investigated in various studies, highlighting its potential in treating different diseases.

1. Anticancer Activity

Research has indicated that methyl 4-(benzyloxy)-3-formylbenzoate exhibits anticancer properties. In vitro studies show that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit the growth of prostate carcinoma cells (PC-3) and chronic myelogenous leukemia cells (K562) through the activation of apoptotic pathways .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development.

3. Anti-inflammatory Effects

Methyl 4-(benzyloxy)-3-formylbenzoate has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of methyl 4-(benzyloxy)-3-formylbenzoate are multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Signal Transduction Modulation : It can modulate signaling pathways such as those involving IκB kinase, which is crucial for regulating inflammation and apoptosis .

- Reactive Oxygen Species (ROS) Production : Some studies suggest that it may influence ROS levels within cells, contributing to its anticancer effects by inducing oxidative stress .

Case Studies and Research Findings

Several studies have documented the biological activity of methyl 4-(benzyloxy)-3-formylbenzoate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.